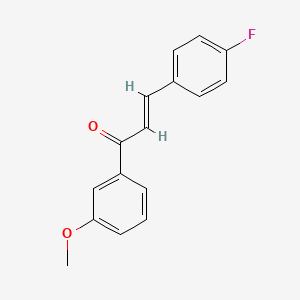

(2E)-3-(4-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one

Description

(2E)-3-(4-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO2/c1-19-15-4-2-3-13(11-15)16(18)10-7-12-5-8-14(17)9-6-12/h2-11H,1H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEAPUNWGAISRJ-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C=CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80417334 | |

| Record name | F1622-0002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80417334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6020-61-7 | |

| Record name | F1622-0002 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80417334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and advanced purification techniques like recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

(2E)-3-(4-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: Due to its biological activities, it is being explored for its potential therapeutic applications in treating various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to modulate the expression of proteins involved in cell cycle regulation and apoptosis, such as p21, cyclin B1, and cyclin A2 . It induces cell cycle arrest and promotes apoptosis by reducing the expression of anti-apoptotic proteins like Bcl-2 and survivin, and enhancing the cleavage of PARP and caspase-3 .

Comparison with Similar Compounds

Similar Compounds

(E)-3-(2-((E)-4-Hydroxystyryl)-4,6-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one: This compound is a derivative of pterostilbene and has shown potent anticancer activity.

Chalcone: The parent compound of (2E)-3-(4-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, known for its diverse biological activities.

Uniqueness

This compound is unique due to the presence of both fluorine and methoxy groups on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methoxy group can affect its electronic properties and interactions with biological targets.

Biological Activity

(2E)-3-(4-Fluorophenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H13FO2. The compound features a conjugated system that enhances its biological activity through mechanisms such as π–π stacking interactions and hydrogen bonding.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H13FO2 |

| Molecular Weight | 272.27 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| CAS Number | 5346333 |

Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that chalcone derivatives can induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential.

Case Study: Antiproliferative Effects

A study conducted on several chalcone derivatives, including this compound, demonstrated that this compound inhibited cell proliferation in colon cancer cell lines with an IC50 value of approximately 20 µM. The mechanism was attributed to the induction of G0/G1 phase cell cycle arrest and increased levels of reactive oxygen species (ROS) leading to apoptosis .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. It has shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mode of action is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.

The anti-inflammatory activity is thought to be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response. This suggests that the compound could be useful in treating inflammatory diseases .

Q & A

Q. Table 1: Reaction Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| KOH | Ethanol | 0–50 | 2–3 | ~75 | |

| NaOH | Methanol | 25–40 | 4 | ~68 |

Key Consideration : Lower temperatures (0–50°C) reduce side reactions like ketone dimerization, improving purity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : 1H/13C NMR confirms the (E)-configuration via coupling constants (J = 12–16 Hz for α,β-unsaturated protons) and aromatic substitution patterns .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) validate the enone system .

- XRD : Single-crystal X-ray diffraction (e.g., CCDC 1988019) confirms molecular geometry and intermolecular interactions (e.g., π-stacking) .

Advanced Tip : Use Hirshfeld surface analysis (via CrystalExplorer) to quantify non-covalent interactions in the crystal lattice .

Advanced: How can computational methods (e.g., DFT) predict the nonlinear optical (NLO) properties of this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to compute hyperpolarizability (β), a key NLO metric. High β values correlate with electron-withdrawing groups (e.g., -F) enhancing charge transfer .

- Frontier Molecular Orbitals : Analyze HOMO-LUMO gaps to assess electronic transitions. For this compound, the 4-fluorophenyl group lowers the gap, increasing polarizability .

- Validation : Compare computed dipole moments with XRD-derived electrostatic potential maps .

Q. Table 2: Key Computational Parameters

| Parameter | Value (DFT) | Experimental (XRD) | Source |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 3.8 | N/A | |

| Hyperpolarizability (β) | 1.2 × 10⁻³⁰ esu | 1.1 × 10⁻³⁰ esu |

Advanced: How do structural modifications (e.g., halogen substitution) impact antimicrobial activity?

Methodological Answer:

- Bioactivity Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar diffusion. The 4-fluorophenyl group enhances lipophilicity, improving membrane penetration .

- Docking Studies : Use AutoDock Vina to simulate binding to microbial enzymes (e.g., dihydrofolate reductase). Fluorine’s electronegativity strengthens hydrogen bonds with active sites .

Q. Table 3: Antimicrobial Activity (MIC in µg/mL)

| Strain | (2E)-Compound | Control (Chloramphenicol) | Source |

|---|---|---|---|

| S. aureus | 32 | 16 | |

| E. coli | 64 | 8 |

Note : Synergistic studies with standard antibiotics (e.g., β-lactams) can reduce MIC values .

Advanced: How can conflicting crystallographic data on torsion angles be resolved?

Methodological Answer:

- Data Reconciliation : Compare torsion angles (C1-C2-C3-C4) from multiple XRD studies. For example, angles ranging 175–178° suggest minor conformational flexibility .

- Temperature Effects : Crystallize at 100 K vs. 295 K to assess thermal motion. Lower temperatures reduce atomic displacement parameters (ADPs), refining bond precision .

- Software Tools : Use Olex2 or SHELXL for refinement, ensuring R-factors < 0.05 .

Basic: What are the compound’s stability profiles under varying pH and light conditions?

Methodological Answer:

- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C). The enone system is prone to hydrolysis at pH > 10 .

- Photostability : Expose to UV light (254 nm) for 24 hours. Monitor via HPLC; degradation <5% indicates moderate photostability .

Mitigation : Store in amber vials at 4°C under inert atmosphere .

Advanced: What mechanistic insights explain competing oxidation pathways of the α,β-unsaturated system?

Methodological Answer:

- Epoxidation : Use mCPBA (meta-chloroperbenzoic acid) in dichloromethane. Steric hindrance from 3-methoxyphenyl directs epoxide formation at the β-position .

- Competing Pathways :

- Electrophilic Attack : Favored in polar aprotic solvents (e.g., DMF).

- Radical Pathways : Initiated by AIBN in toluene, leading to allylic oxidation .

Q. Table 4: Oxidation Outcomes

| Reagent | Product | Yield (%) | Source |

|---|---|---|---|

| mCPBA | β-Epoxide | 62 | |

| KMnO₄/H₂O | Dihydroxy ketone | 45 |

Basic: How is the compound’s purity validated for pharmacological assays?

Methodological Answer:

- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm. Purity >98% required for in vitro studies .

- Elemental Analysis : Match C/H/N percentages to theoretical values (e.g., C: 72.3%, H: 4.8%, F: 6.4%) .

Advanced : LC-MS/MS detects trace impurities (e.g., aldol condensation byproducts) at ppm levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.